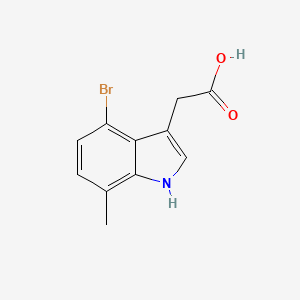

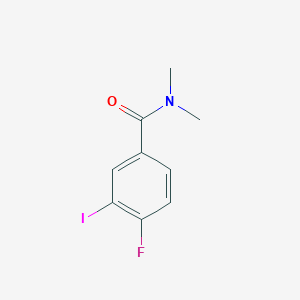

![molecular formula C7H4BrN3O B1449159 7-Bromo-3H-pyrido[3,4-d]pyridazin-4-one CAS No. 794591-77-8](/img/structure/B1449159.png)

7-Bromo-3H-pyrido[3,4-d]pyridazin-4-one

Overview

Description

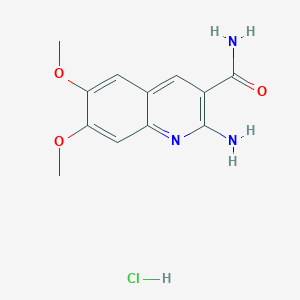

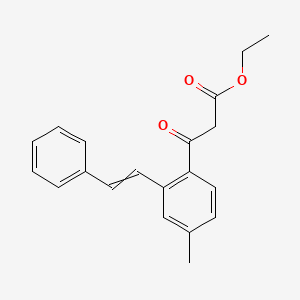

7-Bromo-3H-pyrido[3,4-d]pyridazin-4-one is a chemical compound with the following properties:

- IUPAC Name : 7-bromopyrido[3,4-d]pyridazin-4(3H)-one.

- Molecular Formula : C<sub>7</sub>H<sub>4</sub>BrN<sub>3</sub>O.

- Molecular Weight : 226.03 g/mol.

- CAS Number : 794591-77-8.

Molecular Structure Analysis

The molecular structure of 7-Bromo-3H-pyrido[3,4-d]pyridazin-4-one consists of a pyrido[3,4-d]pyridazinone core with a bromine atom at the 7th position. The precise arrangement of atoms and bond angles can be visualized using molecular modeling software.

Physical And Chemical Properties Analysis

- Physical Form : Solid.

- Storage Temperature : Sealed in dry conditions at room temperature.

- Purity : 95%.

Scientific Research Applications

Synthesis of Heterocyclic Systems

7-Bromo-3H-pyrido[3,4-d]pyridazin-4-one and its derivatives have been extensively used in the synthesis of complex heterocyclic systems. These compounds serve as vital intermediates for the creation of organic photovoltaic materials and biologically active compounds. For instance, 4-(Bromomethylene)-5,5-dimethyl-1,3-dioxolan-2-one, a compound related to 7-Bromo-3H-pyrido[3,4-d]pyridazin-4-one, was utilized to synthesize various heterocyclic systems including imidazo[1,2-a]pyridinyl-propanols and oxazolo[3,4-a]pyrido[1,2-d]-pyrazinium derivatives, showcasing its versatility in chemical synthesis (Bogolyubov, Chernysheva, & Semenov, 2004).

Development of Photovoltaic Materials

The study and development of heterocyclic systems containing chalcogenadiazoles, such as 7-Bromo-[1,2,5]selenadiazolo[3,4-d]pyridazin-4(5H)-one, emphasize the compound's potential in the creation of organic photovoltaic materials. This specific compound was isolated as a hydrolysis product during the synthesis process, indicating its role in the development of new materials for energy solutions (Chmovzh & Rakitin, 2021).

Exploration of Chemical Space

The compound and its derivatives contribute significantly to the exploration of unconquered chemical space, as highlighted by the creation of a virtual exploratory heterocyclic library containing over 200 unconquered bicyclic heteroaromatic rings with potential medicinal interest. This exploration leads to the synthesis and evaluation of these compounds for applications in biology and material science, expanding chemical diversity and understanding of heterocyclic compounds (Thorimbert, Botuha, & Passador, 2018).

Safety And Hazards

- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

- Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing).

Future Directions

To advance our understanding of 7-Bromo-3H-pyrido[3,4-d]pyridazin-4-one, future research should focus on:

- Biological Activity : Investigate its potential as a drug candidate or probe for specific targets.

- Synthetic Optimization : Develop efficient synthetic routes.

- Structural Elucidation : Obtain crystallographic data for accurate structural determination.

Please note that the information provided here is based on available data, and further exploration in scientific literature is recommended for a deeper analysis.

properties

IUPAC Name |

7-bromo-3H-pyrido[3,4-d]pyridazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O/c8-6-1-4-2-10-11-7(12)5(4)3-9-6/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSZMKWQAQIMWIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC(=O)C2=CN=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-3H-pyrido[3,4-d]pyridazin-4-one | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(Tetrahydropyran-2-yloxy)propyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1449087.png)